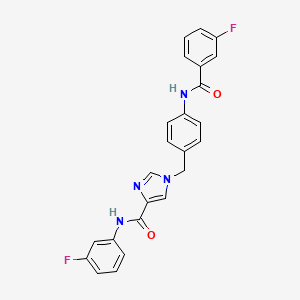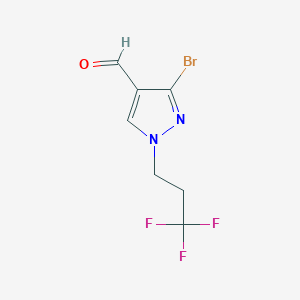![molecular formula C14H9BrN2O2 B2913142 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 301691-31-6](/img/structure/B2913142.png)
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the furan family and has a molecular weight of 345.23 g/mol. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
An efficient synthesis method involving palladium-catalyzed cyclization has been explored to create substituted 2,5-diimino-furans, which serve as precursors for further chemical modifications, including the synthesis of compounds like "(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide". These methods are crucial for developing novel compounds with potential biological activities (Jiang et al., 2014).
Antiprotozoal Activities
Research into analogues and derivatives of furan compounds, including those structurally related to "this compound", has shown significant antiprotozoal activities. These studies highlight the potential of such compounds in treating protozoal infections, demonstrating strong DNA affinities and effectiveness against Trypanosoma and Plasmodium species (Ismail et al., 2004).
Antibacterial Applications
The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, including structures similar to "this compound", has shown promising in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This indicates the potential for developing new antibacterial agents based on furan carboxamide structures (Siddiqa et al., 2022).
Structural and Biological Insights
Crystallographic studies of compounds structurally related to "this compound" have provided insights into their potential biological and pharmacological activities. These studies help understand the interactions of such compounds with biological molecules, aiding in the design of more effective therapeutic agents (Galešić & Vlahov, 1990).
Advanced Materials Development
Research on furan-based compounds extends beyond biological applications, including the development of sustainable materials. For instance, furan-2,5-dicarboxylic acid (FDCA)-based polyamides, related to the structural motifs in "this compound", are being explored as alternatives to non-renewable polymers, showing the versatility of furan derivatives in scientific research (Jiang et al., 2015).
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-3-1-9(2-4-11)13-6-5-12(19-13)7-10(8-16)14(17)18/h1-7H,(H2,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIEHUXIJACEI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)

![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)

![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)
